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Compound of Interest

Compound Name: 2,4-Dimethyl-3-nitrophenol

Cat. No.: B8266784

Get Quote

This guide provides a comprehensive comparison of the toxicity of various dimethylnitrophenol

isomers, offering valuable insights for researchers, scientists, and drug development

professionals. By synthesizing available experimental data, this document aims to elucidate the

structure-toxicity relationships within this class of compounds and provide a framework for

future toxicological assessments.

Introduction: The Significance of Isomer-Specific
Toxicity
Nitrophenolic compounds are widely used in various industrial processes, including the

synthesis of dyes, pesticides, and pharmaceuticals.[1] Consequently, their potential for human

exposure and environmental contamination necessitates a thorough understanding of their

toxicological profiles. Dimethylnitrophenols, a subset of this class, present a unique challenge

due to the varied toxicities exhibited by different isomers. The position of the nitro and methyl

groups on the phenol ring can significantly influence the compound's metabolic fate and

mechanism of action, leading to substantial differences in acute toxicity and target organ

effects.
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This guide will delve into the comparative toxicity of several dimethylnitrophenol isomers,

leveraging available acute toxicity data (LD50 values) and exploring the underlying

mechanisms of toxicity. Where data on specific dimethylated isomers are limited, we will draw

comparisons with the parent mononitrophenol compounds (2-, 3-, and 4-nitrophenol) to provide

a broader context for understanding their toxic potential.

Acute Oral Toxicity: A Quantitative Comparison
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance,

representing the dose required to be fatal to 50% of a test population.[2] A lower LD50 value

indicates higher acute toxicity. The following table summarizes the available oral LD50 data for

various nitrophenol and dimethylnitrophenol isomers in rats.

Compound CAS Number
Oral LD50
(mg/kg) in
Rats

GHS Acute
Oral Toxicity
Category

Reference(s)

2-Nitrophenol 88-75-5 2,830 5 [2]

3-Nitrophenol 554-84-7 930 4 [2]

4-Nitrophenol 100-02-7 202 - 620 4 [2]

3-Methyl-4-

nitrophenol
2581-34-2

1,200 (female),

2,300 (male)
4 [3]

2,6-Di-tert-butyl-

4-nitrophenol
728-40-5 80 - 93 3 [4][5]

3,5-Dimethyl-4-

nitrophenol
6943-31-3

Data not

available

Harmful if

swallowed

(Category 4

implied)

*GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Acute Oral

Toxicity Categories: Category 1: ≤ 5 mg/kg; Category 2: > 5 to ≤ 50 mg/kg; Category 3: > 50 to

≤ 300 mg/kg; Category 4: > 300 to ≤ 2000 mg/kg; Category 5: > 2000 to ≤ 5000 mg/kg.
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Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK601136/
https://www.ncbi.nlm.nih.gov/books/NBK601136/
https://www.ncbi.nlm.nih.gov/books/NBK601136/
https://www.ncbi.nlm.nih.gov/books/NBK601136/
https://hpvchemicals.oecd.org/ui/handler.axd?id=7816cee9-8d4c-468c-9d3e-54b4e715d759
https://pubmed.ncbi.nlm.nih.gov/11318392/
https://apps.dtic.mil/sti/tr/pdf/ADA380383.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8266784?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Influence of Nitro Group Position: Among the parent mononitrophenols, 4-nitrophenol is

significantly more toxic than the 2- and 3-isomers.[2]

Effect of Methyl Substitution: The addition of a methyl group at the 3-position of 4-nitrophenol

(3-methyl-4-nitrophenol) appears to decrease the acute oral toxicity compared to 4-

nitrophenol.[3]

Steric Hindrance: The presence of bulky tert-butyl groups at the 2 and 6 positions of 4-

nitrophenol (2,6-di-tert-butyl-4-nitrophenol) results in a marked increase in toxicity, with a

much lower LD50 value.[4][5] This suggests that steric hindrance around the hydroxyl group

can significantly modulate the toxicological properties of these compounds.

Data Gaps: There is a notable lack of publicly available acute toxicity data for several other

dimethylnitrophenol isomers, including 2,3-dimethyl-4-nitrophenol, 2,4-dimethyl-6-

nitrophenol, and 3,4-dimethyl-2-nitrophenol. This highlights a critical area for future research

to enable a more complete understanding of the structure-activity relationships within this

chemical family.

Mechanisms of Toxicity: Uncoupling and
Methemoglobinemia
The toxicity of nitrophenolic compounds is often attributed to two primary mechanisms: the

uncoupling of oxidative phosphorylation and the induction of methemoglobinemia.

Uncoupling of Oxidative Phosphorylation
Dinitrophenols are well-documented uncouplers of oxidative phosphorylation.[6][7] This

process disrupts the normal coupling of electron transport to ATP synthesis in mitochondria.

Instead of being used to produce ATP, the energy from the proton gradient is dissipated as

heat.[6] This leads to a hypermetabolic state characterized by fever, tachycardia, and sweating,

which can progress to seizures, coma, and death if untreated.[8] While this mechanism is most

prominent with dinitrophenols, it is plausible that some dimethylnitrophenol isomers may also

exhibit uncoupling activity, particularly those with structural similarities to known uncouplers.

The hyperthermia and severe rigor observed in rats treated with 2,6-di-tert-butyl-4-nitrophenol

are consistent with an uncoupling mechanism.[5]
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Diagram: Mechanism of Mitochondrial Uncoupling by Nitrophenols

Caption: Uncoupling of oxidative phosphorylation by nitrophenols.

Methemoglobinemia
Certain nitrophenolic compounds can induce methemoglobinemia, a condition where the iron in

hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state. This change renders

hemoglobin unable to bind and transport oxygen effectively, leading to cyanosis (a bluish

discoloration of the skin and mucous membranes), headache, and fatigue. In severe cases, it

can result in life-threatening hypoxia. While there is no direct evidence of methemoglobinemia

for the dimethylnitrophenol isomers discussed, it remains a potential toxic effect given the

known properties of the broader nitrophenol class.

Experimental Protocols for Toxicity Assessment
To ensure the reliability and comparability of toxicological data, standardized experimental

protocols are essential. The following sections outline key methodologies for assessing the

acute oral toxicity and specific mechanisms of action of dimethylnitrophenol isomers.

Acute Oral Toxicity Testing (OECD Guideline 423)
The OECD Guideline 423, the Acute Toxic Class Method, is a stepwise procedure used to

estimate the LD50 and classify a substance for acute oral toxicity.[9][10][11][12] This method

uses a minimal number of animals while still providing sufficient information for hazard

classification.

Step-by-Step Methodology:

Animal Selection and Acclimatization: Healthy, young adult rats of a single sex (typically

females, as they are often slightly more sensitive) are used.[9] Animals are acclimatized to

laboratory conditions for at least 5 days prior to the study.

Dose Formulation and Administration: The test substance is typically dissolved or suspended

in a suitable vehicle (e.g., water, corn oil). A single dose is administered to the animals by

oral gavage.
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Stepwise Dosing Procedure: The test is conducted in a stepwise manner, using a small

group of animals (e.g., 3) at each step. The starting dose is selected from a series of fixed

dose levels (5, 50, 300, and 2000 mg/kg).[9]

Observation: Animals are observed for signs of toxicity and mortality shortly after dosing and

periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous

membranes, respiratory, circulatory, autonomic and central nervous systems, and

somatomotor activity and behavior pattern.

Data Analysis and Classification: The number of animals that die within a defined period is

used to determine the next dose level (either higher or lower). The results are used to

classify the substance into one of the GHS acute toxicity categories.[13]

Diagram: OECD 423 Acute Oral Toxicity Testing Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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